molecular formula C19H28N2O2S B2496223 (1R,5S)-N-(4-butoxyphenyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 1705199-15-0

(1R,5S)-N-(4-butoxyphenyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No.: B2496223
CAS No.: 1705199-15-0
M. Wt: 348.51
InChI Key: VWTQUBQXSBCRHI-UHFFFAOYSA-N
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Description

The (1R,5S)-N-(4-butoxyphenyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide is a sophisticated chemical reagent designed for pharmaceutical and neurobiological research. It is built upon the 8-azabicyclo[3.2.1]octane scaffold, a structure recognized as a valuable core in medicinal chemistry for developing bioactive molecules . Derivatives of this scaffold have been extensively investigated as potent and selective inhibitors for monoamine reuptake transporters, which are key targets for modulating synaptic concentrations of neurotransmitters like serotonin, norepinephrine, and dopamine . This specific activity suggests potential research applications for this compound in the study of central nervous system (CNS) disorders. Furthermore, structural analogues featuring the 8-azabicyclo[3.2.1]octane core have been discovered as high-affinity antagonists for neurohormonal receptors, such as the vasopressin V 1A receptor . Antagonists of this receptor are relevant for research into conditions including hypertension, anxiety, and other stress-related disorders . The molecular architecture of this compound, featuring a stereochemically defined (1R,5S) bicyclic system, a 4-butoxyphenyl group, and a methylthio moiety, is engineered to interact with specific biological targets. Researchers can utilize this compound as a key tool for probing complex biological pathways and for the structure-activity relationship (SAR) optimization of new therapeutic agents. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-butoxyphenyl)-3-methylsulfanyl-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2S/c1-3-4-11-23-17-9-5-14(6-10-17)20-19(22)21-15-7-8-16(21)13-18(12-15)24-2/h5-6,9-10,15-16,18H,3-4,7-8,11-13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWTQUBQXSBCRHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)N2C3CCC2CC(C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs of 8-Azabicyclo[3.2.1]octane Derivatives

The table below highlights key structural and functional differences:

Compound Name Substituents Molecular Weight Key Features Biological Activity/Applications References
(1R,5S)-N-(4-Butoxyphenyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide 4-butoxyphenyl carboxamide, methylthio (position 3) ~364.5 g/mol High lipophilicity due to butoxy group; thioether for stability Potential cannabinoid receptor modulation (inference from structural class)
RTI-371 (3-(4-Chlorophenyl)-5-[(1R,2S,3S,5S)-8-methyl-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octan-2-yl]-1,2-oxazole) 4-chlorophenyl, 4-methylphenyl, isoxazole ~395.3 g/mol Chlorophenyl enhances electron-withdrawing effects; isoxazole for rigidity Cannabinoid receptor antagonist (explicitly reported)
Methyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate 4-chlorophenyl, methyl ester ~309.8 g/mol Ester group increases polarity; chlorophenyl for aromatic interactions Intermediate in synthesis of bioactive molecules
8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(4-chlorophenyl)-8-methyl- 4-chlorophenyl, carboxylic acid ~279.8 g/mol Carboxylic acid enhances water solubility; chlorophenyl for binding Preclinical studies for CNS targets
Surinabant (5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-piperidin-1-ylpyrazole-3-carboxamide) Pyrazole core, bromo/dichlorophenyl groups ~542.8 g/mol Bulky halogenated aryl groups; pyrazole scaffold Cannabinoid receptor antagonist (explicitly reported)

Key Differences in Substituent Effects

Methylthio (-SMe) vs.

Stereochemical Influence: The (1R,5S) configuration aligns with bioactive conformations observed in RTI-371 and related cannabinoid ligands, whereas stereoisomerism in other analogs (e.g., ’s 3-azabicyclo derivative) alters receptor binding .

Receptor Binding: RTI-371 and Surinabant explicitly target cannabinoid receptors, while the target compound’s butoxyphenyl group may favor interactions with hydrophobic receptor pockets, analogous to SR141716’s 4-chlorophenyl group .

Research Findings and Implications

  • Metabolic Stability : The methylthio group likely reduces susceptibility to cytochrome P450 oxidation compared to methyl ester or carboxylic acid analogs, as seen in preclinical studies of thioether-containing drugs .
  • SAR Trends :
    • Electron-withdrawing groups (e.g., Cl in RTI-371) enhance receptor affinity but may reduce solubility.
    • Alkoxy chains (e.g., butoxy) balance lipophilicity and metabolic stability, as observed in prodrug designs .

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